N,N-Bis(2-hydroxypropyl)-p-toluidine
Overview
Description
N,N-Bis(2-hydroxypropyl)-p-toluidine, also known as DHPT, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid with a molecular weight of 250.29 g/mol. DHPT is a derivative of p-toluidine, an aromatic amine, and is used as a reagent in the synthesis of other compounds. Its versatility has made it an essential tool in the laboratory, allowing researchers to study a variety of biological processes.
Scientific Research Applications
Fluorescence Spectrum Studies : N, N'-Bis (2-Hydroxy Benzylidene) Benzidine exhibits significant fluorescence intensity in THF solvent, with a maximum fluorescence intensity at 520-700nm. This property can be valuable in analytical chemistry for fluorescence-based detection methods (Saleh & Kafi, 2017).
Ligand-to-Guest Conversion : A study showed that p-toluidine molecules in a metal complex could be converted to a clathrate compound by thermal treatment. This finding is significant for materials science and chemical engineering (Hasegawa, Nishikiori, & Iwamoto, 1986).
Crystal Structure Analysis : Research on the crystal structures of N,N'-(1,2-phenylene)bis(pyridine-2-carboxamide) and its derivatives has provided insights into the structural chemistry of these compounds (Lin, Zhang, Xu, Ke, & Guo, 2001).
Dental Composite Research : A study found that BMAT and N-acryloyl-N′-phenylpiperazine are inefficient activators for the redox initiated copolymerization of Bis-GMA in dental composites, which has implications for dental materials science (Sandner, Baudach, Knoth, & Tanzi, 1994).
Carcinogenicity Studies : Endogenously synthesized NDHPA from DHPA and NaNO2 can initiate neoplastic development in the rat liver, indicating a potential health risk associated with these compounds (Yamamoto et al., 1989).
Microwave-Assisted Synthesis : The use of microwave irradiation enhances the reactivity and selectivity of bis and tris(-bromoacetophenones) in the synthesis of bis(imidazo[1,2-a]pyridines) and related compounds, suggesting its application in organic synthesis (Shaaban, 2013).
Polymer Synthesis : Unprotected aminoalcohols like 2-(methyl amino)ethanol can initiate the ring-opening polymerization of 2-methyl-N-tosyl aziridine, which is relevant in polymer chemistry (Bakkali-Hassani et al., 2018).
Mechanism of Action
Target of Action
It’s known that the compound is used as a curing accelerator in different coating systems .
Mode of Action
As a curing accelerator, it likely facilitates the cross-linking process in the polymerization of epoxy resins . This process involves the formation of covalent bonds between polymer chains, enhancing the mechanical and thermal properties of the resulting material.
Biochemical Pathways
In the context of its use in coatings, the compound likely influences the polymerization pathway of epoxy resins .
Result of Action
The primary result of DIPROPOXY-P-TOLUIDINE’s action is the acceleration of the curing process in epoxy resins . This leads to enhanced mechanical and thermal properties of the final product, making it more durable and resistant to environmental factors.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of DIPROPOXY-P-TOLUIDINE. Factors such as temperature, humidity, and the presence of other chemicals can affect the rate of the curing process and the quality of the final product .
properties
IUPAC Name |
1-[N-(2-hydroxypropyl)-4-methylanilino]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-10-4-6-13(7-5-10)14(8-11(2)15)9-12(3)16/h4-7,11-12,15-16H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZVSHAMRZPOPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(C)O)CC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276510, DTXSID10865920 | |
Record name | 1,1'-[(4-Methylphenyl)azanediyl]di(propan-2-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid; Water or Solvent Wet Solid | |
Record name | 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
38668-48-3, 4977-59-7 | |
Record name | 1,1′-[(4-Methylphenyl)imino]bis[2-propanol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38668-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Bis(2-hydroxypropyl)-p-toluidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038668483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1'-[(4-Methylphenyl)azanediyl]di(propan-2-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-(p-tolylimino)dipropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.142 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-BIS(2-HYDROXYPROPYL)-P-TOLUIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R943R743KW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of N,N-Bis(2-hydroxypropyl)-p-toluidine in epoxy resins, and why is its degradation significant?
A1: this compound is a key structural component of Hexflow® RTM-6, a commercially available epoxy resin widely used in the aeronautics industry []. Epoxy resins are known for their durability and resistance to degradation, making their disposal a significant environmental challenge. The research highlights the potential of engineered fungal peroxygenases (UPOs) to degrade this compound, offering a promising biocatalytic approach for the sustainable disposal of epoxy resin composites [].
Q2: How do researchers measure the degradation of this compound by UPOs?
A2: The researchers developed a colorimetric high-throughput screening assay to monitor the degradation process []. This assay quantifies the amount of lactaldehyde released upon UPO-mediated N-dealkylation of this compound []. This colorimetric method allows for rapid and efficient screening of UPO mutants for enhanced degradation activity against the target compound.
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